![molecular formula C8H9F3N2O3 B3013324 1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 2092336-57-5](/img/structure/B3013324.png)
1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the trifluoromethyl group, and the attachment of the 2-methoxyethyl group and the carboxylic acid group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a heterocyclic aromatic ring. The trifluoromethyl group would add electron-withdrawing character, and the carboxylic acid group would provide an acidic proton. The 2-methoxyethyl group would be an ether group, which could participate in hydrogen bonding .Chemical Reactions Analysis
As an aromatic compound, this molecule could potentially undergo electrophilic aromatic substitution reactions. The trifluoromethyl group is an electron-withdrawing group, which would make the ring less reactive towards electrophilic substitution. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds. The trifluoromethyl group could increase its lipophilicity .Scientific Research Applications
- Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor™) serves as a powerful deoxofluorinating agent. It facilitates the conversion of alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides, and carboxylic acids to their trifluoromethyl derivatives. Compared to traditional dialkylaminosulfur trifluoride (DAST), it offers enhanced thermal stability and broader-spectrum reactivity .
- Fluorinated compounds find applications in agrochemicals due to their unique properties. Bis(2-methoxyethyl)aminosulfur trifluoride may contribute to the development of novel agrochemicals with improved pest control, herbicidal activity, or plant growth regulation .
Deoxofluorination Agent
Agrochemicals
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-methoxyethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O3/c1-16-3-2-13-6(8(9,10)11)4-5(12-13)7(14)15/h4H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUPDAYBQXYNNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC(=N1)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid |
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